molecular formula C20H22N6OS B12132092 N-(2-ethyl-6-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(2-ethyl-6-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12132092
M. Wt: 394.5 g/mol
InChI Key: CZETUEVCRAKSAD-UHFFFAOYSA-N
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Description

N-(2-ethyl-6-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative featuring a 1,2,4-triazole core substituted with a pyrazin-2-yl group at position 5 and a prop-2-en-1-yl (allyl) group at position 2. The triazole ring is linked via a sulfanyl group to an acetamide moiety, which is further substituted with a 2-ethyl-6-methylphenyl group. This compound is structurally analogous to other triazole-thioacetamide derivatives reported in agrochemical and pharmacological research, with modifications in the triazole substituents influencing biological activity and physicochemical properties .

Properties

Molecular Formula

C20H22N6OS

Molecular Weight

394.5 g/mol

IUPAC Name

N-(2-ethyl-6-methylphenyl)-2-[(4-prop-2-enyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C20H22N6OS/c1-4-11-26-19(16-12-21-9-10-22-16)24-25-20(26)28-13-17(27)23-18-14(3)7-6-8-15(18)5-2/h4,6-10,12H,1,5,11,13H2,2-3H3,(H,23,27)

InChI Key

CZETUEVCRAKSAD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CSC2=NN=C(N2CC=C)C3=NC=CN=C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethyl-6-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process may start with the preparation of the triazole and pyrazine intermediates, followed by their coupling with the acetamide moiety. Common reagents used in these reactions include alkyl halides, hydrazines, and thiols, under conditions such as reflux or microwave-assisted synthesis.

Industrial Production Methods

For industrial-scale production, the synthesis might be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, catalytic processes, and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethyl-6-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions could target the triazole or pyrazine rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution could introduce new functional groups onto the aromatic rings.

Scientific Research Applications

Biological Activities

N-(2-ethyl-6-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exhibits several noteworthy biological activities:

Anticancer Activity

Recent studies have shown that derivatives of triazole compounds exhibit significant anticancer properties:

  • Cytotoxicity : In vitro studies have indicated that this compound can inhibit the growth of various cancer cell lines.
    • Example : The compound displayed an IC50 value of 3.79 µM against MCF7 breast cancer cells and 12.50 µM against NCI-H460 lung cancer cells.

Antimicrobial Properties

The compound also demonstrates antimicrobial effects:

  • Bacterial Inhibition : It has shown activity against both Gram-positive and Gram-negative bacteria.
    • Example : Moderate inhibition was observed against Staphylococcus aureus and significant inhibition against Escherichia coli.

Anticancer Study

A study by Cankara et al. evaluated the cytotoxicity of various pyrazole-containing amides against HCT116 and MCF7 cell lines, revealing promising results for compounds similar to this one with IC50 values as low as 1.1 µM.

Antimicrobial Investigation

Research focusing on the antimicrobial properties highlighted that triazole derivatives exhibited significant inhibition against common pathogens, suggesting potential applications in treating infections.

Mechanism of Action

The mechanism by which N-(2-ethyl-6-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exerts its effects depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Key Observations:

  • Pyrazine vs.
  • Allyl vs.
  • Aryl Substituents : The 2-ethyl-6-methylphenyl group on the acetamide provides steric hindrance and lipophilicity, contrasting with simpler aryl groups (e.g., 4-fluorophenyl) .

Physicochemical Properties

  • Hydrogen Bonding: The pyrazine ring (6 hydrogen bond acceptors) and acetamide NH (1 donor) enhance solubility in polar solvents compared to analogs with thiophene or furan .
  • Lipophilicity : The XLogP3 value (1.9) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. This is lower than thiophene-containing analogs (XLogP3 ~2.5) due to pyrazine’s polarity .

SAR Insights :

  • Pyrazine’s electron-deficient aromatic system may enhance interactions with biological targets (e.g., enzymes or receptors) compared to pyridine or thiophene.
  • Allyl groups may improve metabolic stability relative to methyl or ethyl substituents .

Biological Activity

N-(2-ethyl-6-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including anticancer, antimicrobial, and other therapeutic effects.

Chemical Structure

The compound features a complex structure characterized by:

  • An ethyl and methyl-substituted phenyl group.
  • A triazole ring substituted with a pyrazine moiety and a propene side chain.
    This unique configuration may contribute to its biological activity.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Anticancer Activity

Recent studies have indicated that derivatives of triazole compounds exhibit significant anticancer properties. For instance:

  • Cytotoxicity : In vitro studies demonstrated that triazole derivatives can inhibit the growth of various cancer cell lines. The compound's structure allows it to interact with cellular pathways involved in cancer proliferation.
    • IC50 Values : Various triazole derivatives have shown IC50 values ranging from 0.67 µM to 42.30 µM across different cancer cell lines, indicating potent activity against tumor cells .

Antimicrobial Properties

Triazole compounds are also recognized for their antimicrobial effects. They have been evaluated against a range of pathogens:

  • Bacterial Inhibition : Certain derivatives have demonstrated activity against Gram-positive and Gram-negative bacteria, showcasing their potential as antimicrobial agents.

The proposed mechanisms through which this compound exerts its effects include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell metabolism.
  • Induction of Apoptosis : Evidence suggests that it can trigger programmed cell death in cancer cells, contributing to its anticancer effects.

Table 1: Summary of Biological Activities

Activity TypeCell Line/PathogenIC50/Activity Level
AnticancerMCF7 (breast cancer)3.79 µM
NCI-H460 (lung cancer)12.50 µM
AntimicrobialStaphylococcus aureusModerate
Escherichia coliSignificant

Case Studies

  • Anticancer Study : A study conducted by Cankara et al. evaluated the cytotoxicity of various pyrazole-containing amides against HCT116 and MCF7 cell lines, revealing promising results for compounds similar to this compound with IC50 values as low as 1.1 µM .
  • Antimicrobial Investigation : Research focusing on the antimicrobial properties highlighted that triazole derivatives exhibited significant inhibition against common pathogens, suggesting potential applications in treating infections .

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